molecular formula C27H27N3O2S B14966778 N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B14966778
M. Wt: 457.6 g/mol
InChI Key: WLZANHQLUQKNNV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with formic acid to produce N-(2,4-dimethylphenyl)formamide . This intermediate can then undergo further reactions, including cyclization and introduction of the thioxo group, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,8-dimethyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidases or interact with octopamine receptors in the central nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4,9-dimethyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C27H27N3O2S/c1-16-10-12-21(18(3)14-16)28-25(31)23-24-20-15-17(2)11-13-22(20)32-27(23,4)30(26(33)29-24)19-8-6-5-7-9-19/h5-15,23-24H,1-4H3,(H,28,31)(H,29,33)

InChI Key

WLZANHQLUQKNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)C)OC2(N(C(=S)N3)C5=CC=CC=C5)C)C

Origin of Product

United States

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